molecular formula C7H8N2O B6589669 3-amino-4-methylpyridine-2-carbaldehyde CAS No. 1289114-62-0

3-amino-4-methylpyridine-2-carbaldehyde

Cat. No.: B6589669
CAS No.: 1289114-62-0
M. Wt: 136.2
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Description

3-Amino-4-methylpyridine-2-carbaldehyde is a high-purity chemical intermediate of significant interest in medicinal chemistry and anticancer research. Its primary research value lies in its role as a key precursor for the synthesis of potent ribonucleotide reductase (RNR) inhibitors . Ribonucleotide reductase is a crucial enzyme required for DNA synthesis and cell proliferation, making it a validated target for cancer therapy . Specifically, this aldehyde is used to produce its corresponding thiosemicarbazone derivative, this compound thiosemicarbazone (3-AMP) . This derivative has demonstrated notable antitumor efficacy in biological models. For example, studies have shown that 3-AMP exhibited high activity against L1210 leukemia, with reports of 40% long-term survivors in treated subjects . The mechanism of action for these synthetic derivatives involves chelation of iron ions, which disrupts the function of the R2 subunit of ribonucleotide reductase, ultimately leading to inhibition of DNA synthesis and S-phase cell cycle arrest . As such, this compound is a critical building block for researchers developing novel chemotherapeutic agents and studying cell proliferation pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

1289114-62-0

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methylpyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-4-methylpyridine with a formylating agent such as formic acid or formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and scalability. The process often includes steps such as hydrogenation, distillation, and crystallization to purify the final product.

Chemical Reactions Analysis

Thiosemicarbazone Formation

3-Amino-4-methylpyridine-2-carbaldehyde reacts with thiosemicarbazide to form This compound thiosemicarbazone (3-AMPCT), a bioactive derivative. This Schiff base synthesis occurs via nucleophilic addition of the thiosemicarbazide’s terminal amine to the aldehyde group, followed by dehydration (Fig. 1).

Key Data:

PropertyValue/DescriptionSource
Reaction YieldNot explicitly reported; isolated as solid product
Biological Activity% T/C = 255 (L1210 leukemia), 40% 60-day survival
StructureE-isomer confirmed via NMR and X-ray analysis

This compound exhibits potent antitumor activity, with significant efficacy against L1210 leukemia in murine models .

Proposed Mechanism:

  • Base-catalyzed deprotonation of the active methylene compound.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water to form the conjugated product.

Coordination Chemistry

The amino and aldehyde groups enable coordination with transition metals. For instance:

  • Silver(I) complexes : The pyridyl nitrogen and aldehyde oxygen may act as donor sites, forming polymeric structures similar to those observed in 2-amino-3-methylpyridine complexes .

  • Trifluoroacetylation : Reaction with trifluoroacetic anhydride (TFAA) could lead to trifluoroacetylated intermediates, as seen in related 3-amino-4-methylpyridines .

Example Reaction Pathway:

  • Trifluoroacetylation :
    This compound+TFAAN-trifluoroacetyl intermediate\text{this compound} + \text{TFAA} \rightarrow \text{N-trifluoroacetyl intermediate}

  • Cyclization : Intramolecular attack of the amino group on the activated aldehyde forms fused heterocycles (e.g., azaindoles) .

Stereochemical Notes:

  • NMR Analysis : Distinct coupling constants (J=1212.9HzJ = 12-12.9 \, \text{Hz}) differentiate E and Z isomers .

  • Regioselectivity : The aldehyde reacts preferentially over other electrophilic sites.

Biological Activity Correlations

Derivatives of this compound exhibit structure-dependent bioactivity:

DerivativeActivity ProfileSource
Thiosemicarbazone (3-AMPCT)Antitumor (L1210 leukemia), ribonucleotide reductase inhibition
EnaminesModerate antibacterial, enzyme inhibitory

Scientific Research Applications

Chemistry

3-Amino-4-methylpyridine-2-carbaldehyde serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and heterocycles. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, allowing for the formation of diverse derivatives .

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Properties: Studies indicate that it exhibits significant antimicrobial activity against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Activity: Research has shown that this compound possesses cytotoxic effects against cancer cell lines, including leukemia and breast cancer cells. It was found to have an IC50 value of 15 µM against human leukemia cells after 48 hours of exposure, indicating substantial anticancer potential .
  • Enzyme Inhibition: The compound has been identified as a potential inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis in rapidly dividing cells, which may contribute to its anticancer properties .

Industrial Applications

This compound is also employed in various industrial sectors:

  • Pharmaceuticals: It acts as an intermediate in synthesizing pharmaceutical compounds, including anti-AIDS drugs like nevirapine. Its synthesis involves straightforward methods that enhance yield and reduce production costs .
  • Agrochemicals and Dyes: The compound is used in producing specialty chemicals, agrochemicals, and dyes due to its reactive functional groups that facilitate further chemical modifications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results highlighted its effectiveness against Staphylococcus aureus, marking it as a promising candidate for antibiotic development.

Case Study 2: Anticancer Properties

In another investigation focused on the anticancer activity of this compound, human leukemia cell lines were treated with varying concentrations. The study concluded that the compound induced apoptosis through caspase pathway activation, demonstrating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-amino-4-methylpyridine-2-carbaldehyde largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-5-(Hydroxymethyl)-2-Methylpyridine-4-Carbaldehyde

  • Structure : Features a hydroxyl group at the 3-position, hydroxymethyl at the 5-position, methyl at the 2-position, and carbaldehyde at the 4-position.
  • Key Properties: Molecular Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol Role: Precursor in vitamin B₆ metabolism; used to synthesize pyridoxal phosphate (a coenzyme in amino acid metabolism) .
  • Applications : Critical in biochemical pathways, including neurotransmitter synthesis (e.g., serotonin) and sphingolipid metabolism .

4-Chloro-2-Methylpyridine-3-Carbaldehyde

  • Structure : Substituted with chlorine at the 4-position, methyl at the 2-position, and carbaldehyde at the 3-position.
  • Key Properties: Molecular Formula: C₇H₆ClNO Molecular Weight: 155.58 g/mol LogP: 1.86 (indicating moderate lipophilicity) .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., referenced in Bristol-Myers Squibb patents for drug development) .

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

  • Structure : Pyrimidine ring with chlorine at the 2-position, methyl at the 6-position, and carboxylic acid at the 4-position.
  • Key Properties :
    • CAS: 89581-58-8
    • Molecular Formula: C₆H₅ClN₂O₂
  • Contrast: Unlike 3-amino-4-methylpyridine-2-carbaldehyde, this compound lacks an aldehyde group and features a pyrimidine core, making it more relevant in nucleotide analog synthesis .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Pyridine NH₂ (C3), CH₃ (C4), CHO (C2) C₇H₈N₂O 136.15* Ligand synthesis, drug intermediates (inferred)
3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde Pyridine OH (C3), CH₂OH (C5), CH₃ (C2), CHO (C4) C₉H₁₁NO₃ 181.19 Vitamin B₆ metabolism
4-Chloro-2-methylpyridine-3-carbaldehyde Pyridine Cl (C4), CH₃ (C2), CHO (C3) C₇H₆ClNO 155.58 Pharmaceutical intermediates
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (C2), CH₃ (C6), COOH (C4) C₆H₅ClN₂O₂ 172.57 Nucleotide analogs

*Calculated based on molecular formula.

Key Research Findings

  • Reactivity of Aldehyde Group : The carbaldehyde group in pyridine derivatives facilitates Schiff base formation, enabling coordination with metals (e.g., in catalysis) or conjugation with biomolecules .
  • Substituent Effects :
    • Electron-donating groups (e.g., -NH₂) enhance nucleophilic reactivity, whereas electron-withdrawing groups (e.g., -Cl) increase electrophilic character .
    • Methyl groups improve stability and modulate solubility .

Biological Activity

3-Amino-4-methylpyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyridine ring with an amino group and an aldehyde functional group. The compound can be synthesized through various methods, including condensation reactions involving pyridine derivatives and aldehydes. Recent studies have highlighted efficient synthetic routes that yield high purity and yield, making the compound readily available for biological testing .

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In particular, it has demonstrated cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. The underlying mechanisms of action are thought to involve the induction of apoptosis and inhibition of cell proliferation .

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways associated with cancer progression. For instance, studies have shown that it can inhibit the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis in rapidly dividing cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen examined the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

In another investigation, the anticancer activity of this compound was assessed using human leukemia cell lines. The compound exhibited an IC50 value of 15 µM after 48 hours of exposure, indicating significant cytotoxicity. Mechanistic studies suggested that the compound triggers apoptosis through the activation of caspase pathways .

Research Findings Summary

Property Observation Reference
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer ActivityIC50 = 15 µM in leukemia cells
Enzyme InhibitionInhibits ribonucleotide reductase
Synthesis EfficiencyHigh purity and yield from recent methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-methylpyridine-2-carbaldehyde, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of pyridine aldehydes typically involves formylation or oxidation of methylpyridine precursors. For example, a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can introduce the aldehyde group to the pyridine ring . Optimization may include adjusting stoichiometric ratios (e.g., POCl₃:DMF = 1:1.2), reaction temperature (80–100°C), and time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the product . Yield improvements can be monitored using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) can resolve the aldehyde proton (δ 9.8–10.2 ppm) and distinguish amino (δ 5.5–6.5 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms the aldehyde carbon (δ 190–200 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (calc. for C₇H₈N₂O: 136.11 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Stretching frequencies for aldehyde (ν ~1700 cm⁻¹) and amine (ν ~3300 cm⁻¹) groups confirm functional groups .

Q. What are the key reactivity patterns of this compound in nucleophilic addition or condensation reactions?

  • Methodological Answer : The aldehyde group is highly reactive toward nucleophiles like hydrazines or amines. For example, condensation with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (12 hours) can yield hydrazone derivatives, which are useful in coordination chemistry . Kinetic studies (UV-Vis monitoring at λ = 300–400 nm) can track reaction progress. Competing reactions (e.g., oxidation of the aldehyde) are minimized by inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How can computational modeling (DFT) elucidate the electronic structure and reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can predict molecular orbitals, electrostatic potential surfaces, and transition states. For instance, the aldehyde's electrophilicity can be quantified via Fukui indices. Solvent effects (e.g., ethanol) are modeled using the Polarizable Continuum Model (PCM). Validation against experimental NMR/IR data ensures accuracy .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR peak assignments (e.g., overlapping signals) can be addressed by:

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to resolve ambiguous assignments .
  • Isotopic Labeling : Replacing labile protons (e.g., NH₂) with deuterium simplifies spectra .
  • X-ray Crystallography : Single-crystal structures provide unambiguous confirmation of regiochemistry .

Q. How does this compound function as a ligand in transition-metal complexes, and what applications exist in catalysis?

  • Methodological Answer : The compound’s amino and aldehyde groups act as bidentate ligands. For example, coordination with Cu(II) in methanol (1:2 molar ratio, 60°C) forms complexes analyzed via cyclic voltammetry (E₁/2 ~0.5 V vs. Ag/AgCl). Applications in catalysis (e.g., Suzuki-Miyaura coupling) are tested using aryl halides and phenylboronic acid, with turnover frequencies (TOF) calculated via GC-MS .

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